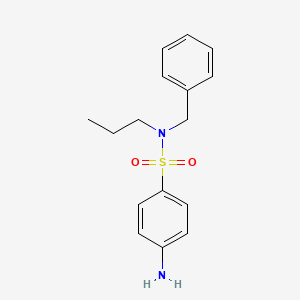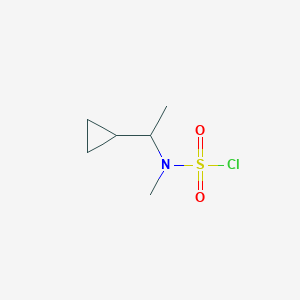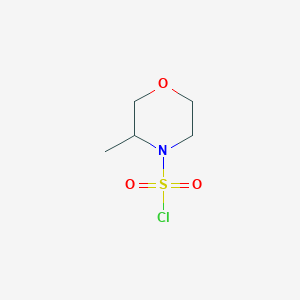![molecular formula C10H16N4OS B1438867 2-(3-氨基-4H-噻吩并[3,4-c]吡唑-2(6H)-基)-N-丙基乙酰胺 CAS No. 1105190-38-2](/img/structure/B1438867.png)
2-(3-氨基-4H-噻吩并[3,4-c]吡唑-2(6H)-基)-N-丙基乙酰胺
描述
The compound “2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide” belongs to the class of organic compounds known as thienopyrazoles . Thienopyrazoles are compounds containing a thiophene ring fused to a pyrazole ring. Thiophene is a five-membered aromatic ring with one sulfur atom. Pyrazole is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 .
Synthesis Analysis
The synthesis of thienopyrazoles generally involves the cyclization of appropriately substituted precursors . For instance, 4-sulfanylmethylpyrazole-3-carboxylic acids can undergo intramolecular cyclization to give 2,4-dihydrothieno[3,4-c]pyrazol-6-ones .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiophene ring fused to a pyrazole ring, with an amino group at position 3 of the thiophene ring and a propylacetamide group at position 2 .
Chemical Reactions Analysis
The chemical reactions of thienopyrazoles would depend on the functional groups present in the molecule. The amino group could participate in acid-base reactions, and the acetamide group could undergo hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an organic compound, it would be expected to have a relatively low melting point and boiling point. The presence of polar functional groups (amino and acetamide) would likely make it soluble in polar solvents .
科学研究应用
吡唑杂环在药物化学中的应用
吡唑部分是许多生物活性化合物中的核心结构,在药物化学中发挥着关键作用。这一类化合物已被广泛用作有机合成中的合成子,表现出广泛的生物活性,包括抗癌、镇痛、抗炎、抗菌、抗病毒、抗惊厥、抗组胺和抗 HIV 特性。吡唑衍生物合成方面最近的进展,通过缩合然后环化,已经产生了在各种条件下具有潜在产率的杂环化合物。这些合成策略为设计更多活性生物剂提供了有价值的见解,从而扩展了具有潜在治疗应用的杂环系统的类别 (Dar & Shamsuzzaman, 2015)。
吡唑类似物的治疗前景
吡唑类似物因其多样化的药理活性而得到探索,导致开发出抗炎、镇痛、解热、抗病毒、抗菌、抗癌、抗惊厥、降血糖剂等药物。尽管它们具有临床疗效,但仍在追求具有较少副作用的新药候选物。这篇综述突出了吡唑类似物的治疗潜力,为未来的药物发现和开发工作提供了基础 (Ganguly & Jacob, 2017)。
吡唑啉在治疗应用中的作用
吡唑啉是另一类重要的含氮杂环化合物,已显示出多种生物学特性,激发了该领域的研究。它们表现出药理作用,如抗菌、抗炎、镇痛、抗抑郁和抗癌活性。吡唑啉衍生物的探索已在最近的治疗专利文献中得到强调,重点介绍了它们的药用应用和成分。本综述强调了吡唑啉衍生物在开发新药理剂方面的潜力 (Shaaban, Mayhoub, & Farag, 2012)。
未来方向
The future research directions for this compound could involve studying its biological activity, given the known activities of some related thienopyrazoles . It could also involve studying its physical and chemical properties in more detail, or developing new synthetic routes to this and related compounds .
作用机制
Target of Action
The primary target of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide is Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including cell differentiation, growth, and apoptosis . It is closely associated with the hyperphosphorylation of tau protein in Alzheimer’s disease (AD) pathology .
Mode of Action
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide interacts with GSK-3β, inhibiting its activity . This inhibition results in decreased hyperphosphorylation of tau protein . The compound has been identified as a potent GSK-3β inhibitor with an IC50 of 3.1nM in vitro and showed accepted kinase selectivity .
Biochemical Pathways
The inhibition of GSK-3β by 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide affects the phosphorylation of tau protein, a key component in the pathogenesis of Alzheimer’s disease . This leads to a decrease in the phosphorylated tau at Ser396 in a dose-dependent way . Moreover, the compound effectively increases expressions of β-catenin as well as the GAP43, N-myc, and MAP-2, and promotes the differentiated neuronal neurite outgrowth .
Result of Action
The result of the action of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide is a decrease in the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer’s disease . This leads to a decrease in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer’s disease . Additionally, the compound promotes the differentiated neuronal neurite outgrowth .
生化分析
Biochemical Properties
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of glycogen synthase kinase 3β (GSK-3β). This enzyme is involved in various cellular processes, including glycogen metabolism and cell signaling. The compound interacts with GSK-3β by binding to its active site, thereby inhibiting its activity. This interaction leads to a decrease in the phosphorylation of tau protein, which is implicated in Alzheimer’s disease . Additionally, 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to promote neurite outgrowth and enhance cell viability. It influences cell signaling pathways by increasing the phosphorylation of GSK-3β at Ser9, which in turn reduces the phosphorylation of tau protein at Ser396 . This modulation of cell signaling pathways leads to improved neuronal function and has potential therapeutic implications for neurodegenerative diseases . Furthermore, the compound affects gene expression by upregulating the expression of genes associated with neuronal differentiation and survival .
Molecular Mechanism
At the molecular level, 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GSK-3β, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as tau protein, thereby reducing its pathological aggregation . Additionally, the compound has been shown to activate other signaling pathways, such as the Wnt/β-catenin pathway, which further contributes to its neuroprotective effects . These molecular interactions highlight the compound’s potential as a therapeutic agent for neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide have been studied over various time points. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity over extended periods . It is subject to degradation under certain conditions, which can affect its long-term efficacy . In vitro studies have shown that the compound’s effects on cellular function are sustained over time, with prolonged exposure leading to enhanced neuronal differentiation and survival . In vivo studies have also demonstrated long-term neuroprotective effects, further supporting its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks . Animal studies have also shown that the compound’s efficacy is dose-dependent, with higher doses leading to more pronounced neuroprotective effects .
Metabolic Pathways
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide is involved in various metabolic pathways, primarily through its interaction with GSK-3β . The compound’s inhibition of GSK-3β affects glycogen metabolism, leading to increased glycogen synthesis and storage . Additionally, the compound influences other metabolic pathways by modulating the activity of enzymes and cofactors involved in cellular metabolism . These effects on metabolic flux and metabolite levels further underscore the compound’s biochemical significance .
Transport and Distribution
Within cells and tissues, 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its uptake and distribution within target cells . Additionally, the compound’s transport and distribution are affected by its physicochemical properties, such as solubility and stability . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GSK-3β and other signaling molecules . Additionally, it can translocate to the nucleus, where it influences gene expression and other nuclear processes . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
属性
IUPAC Name |
2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-2-3-12-9(15)4-14-10(11)7-5-16-6-8(7)13-14/h2-6,11H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIYWLRZCIFDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1438785.png)
![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)

![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)

![3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea](/img/structure/B1438793.png)


![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)


amine](/img/structure/B1438802.png)


